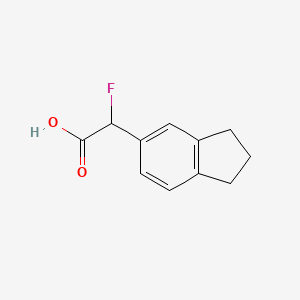
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid is an organic compound with a unique structure that includes both an indane and a fluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Indane Ring: The indane ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indane ring is replaced by a fluoroacetate ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can disrupt metabolic pathways and cellular processes, making the compound useful for studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with a similar indane structure.
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one: Another compound with an indane ring, used in forensic toxicology.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific enzyme inhibition or metabolic pathway disruption.
特性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-5-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6,10H,1-3H2,(H,13,14) |
InChIキー |
WDSCIRMZNGAWIA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


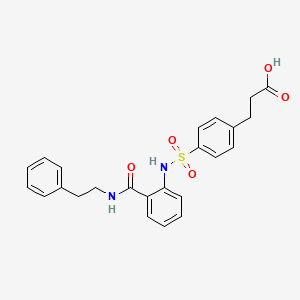
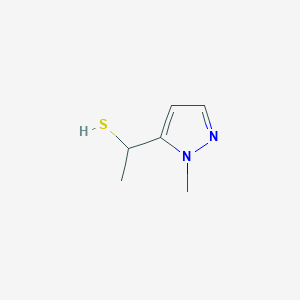
![Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15239348.png)
![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide](/img/structure/B15239365.png)

![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
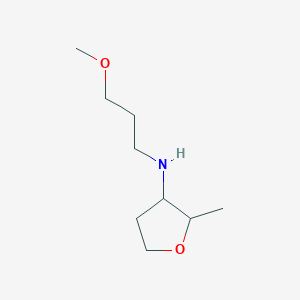
![[(4-Fluoropiperidin-4-yl)methyl]dimethylamine](/img/structure/B15239385.png)


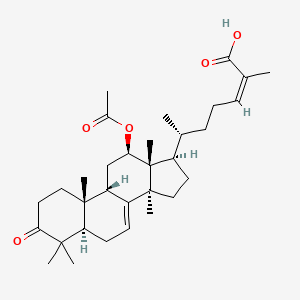
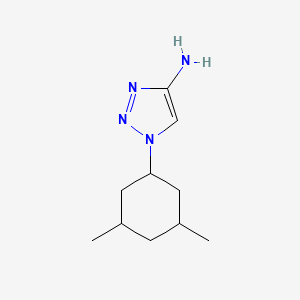
![4-{4-chlorothieno[2,3-b]pyridin-2-yl}-1-methyl-1H-imidazole](/img/structure/B15239415.png)
